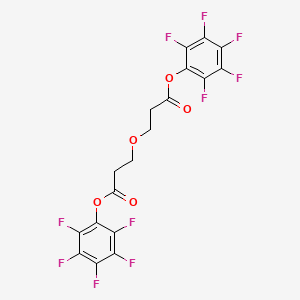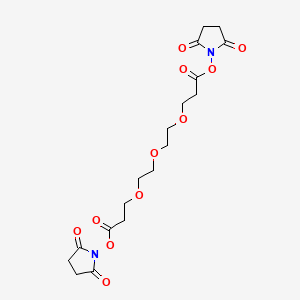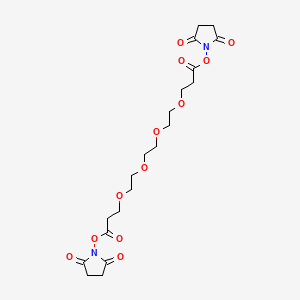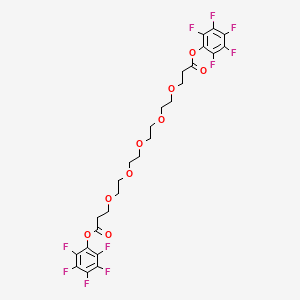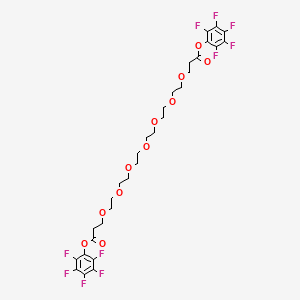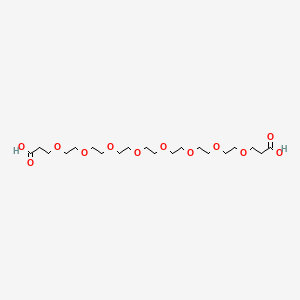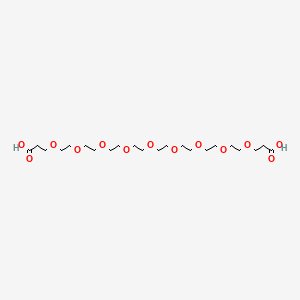
N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide
Übersicht
Beschreibung
BMS 794833 is an inhibitor of c-Met and VEGF receptor 2 (VEGFR2) with IC50 values of 1.7 and 15 nM, respectively, that also inhibits Axl, Flt3, and Ron. It inhibits proliferation of GTL-16 gastric carcinoma cells (IC50 = 39 nM) and induces tumor statsis in GTL-16 and U87 mouse xenograft models when administered at a dose of 25 mg/kg.
BMS-794833 is a potent ATP competitive inhibitor of Met/VEGFR2 with IC50 of 1.7 nM/15 nM. BMS-794833 also inhibits Ron (Met family), Axl (phylogenetically related Axl/Tyro3/Mer subfamily) and Flt-3 with IC50 values less than 3 nM. The compound was selective versus a panel of greater than 200 additional receptor tyrosine kinase (RTKs), non-RTKs and serine/threonine kinases based on biochemical or Ambit binding assays. Moreover, it inhibited the cell growth in GTL-16 gastric carcinomas with an IC50 of 39 nM. In vivo, BMS-794833 exhibited dose-dependent anti-tumor activity against multiple tumor types without overt toxicities at efficacious dose levels.
Wissenschaftliche Forschungsanwendungen
Inhibition of Tumor-associated Macrophages (TAMs)
BMS-794833 has been identified as a potent inhibitor of TAM polarization . TAMs are an important component of the tumor microenvironment (TME), promoting tumor progression, metastasis, and resistance to therapies . BMS-794833 decreases pro-tumoral properties of TAMs and suppresses tumor growth in mouse triple-negative breast cancer models .
Inhibition of c-Met and VEGFR2
BMS-794833 is a potent ATP competitive inhibitor of c-Met and VEGFR2 . These are important targets in cancer therapy, as they play crucial roles in cell proliferation, survival, and angiogenesis .
Inhibition of Ron, Axl, and Flt-3
In addition to c-Met and VEGFR2, BMS-794833 also inhibits Ron, Axl, and Flt-3 . These are receptor tyrosine kinases involved in cell growth, survival, and differentiation .
Inhibition of MERTK
BMS-794833 has been identified as a potent MERTK inhibitor . MERTK plays an essential role in modulating cancer immune tolerance by regulating macrophage efferocytosis . BMS-794833 significantly inhibits the efferocytosis of differentiated macrophages .
Polypharmacological Strategies
The effect of BMS-794833 is not dependent on its primary targets (MET and VEGFR2) but on its effect on multiple signaling pathways, including focal adhesion kinases, SRC family kinases, STAT3, and p38 MAP kinases . This underlines the efficacy of polypharmacological strategies in re-programming complex signaling cascades activated during TAM polarization .
Therapeutic Effects on Mouse Triple-Negative Breast Tumor Models
BMS-794833 demonstrated therapeutic effects on mouse triple-negative breast tumor models . It was found to be the most potent blocker of cellular elongation and pro-tumoral function of TAMs .
Wirkmechanismus
Target of Action
BMS-794833, also known as metatinib, is a potent ATP competitive inhibitor of Met (c-Met)/VEGFR2 . It also inhibits Ron, Axl, and Flt3 . The primary targets of BMS-794833 are VEGFR, Ras, and CDK2 . These targets play crucial roles in various cellular processes, including cell proliferation, survival, and angiogenesis.
Mode of Action
BMS-794833 interacts with its targets by binding to their ATP-binding pockets, rendering them inactive . It impedes angiogenesis, potentially limiting tumor growth by hindering the supply of necessary nutrients and oxygen to tumor cells .
Biochemical Pathways
BMS-794833 affects the VEGFR/Ras/CDK2 pathway . This pathway is crucial for cell proliferation and survival. By inhibiting this pathway, BMS-794833 can reduce the proliferation of cancer cells and increase their sensitivity to other drugs .
Result of Action
BMS-794833 has been shown to reduce resistance in osteosarcoma cells to anlotinib, a first-line drug in treating osteosarcoma . It significantly improves the resistance of osteosarcoma cells to anlotinib . It also affects the resistance of osteosarcoma cells to anlotinib through epithelial-mesenchymal transition (EMT) and apoptosis pathways .
Eigenschaften
IUPAC Name |
N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N4O3/c24-20-19(7-8-29-22(20)27)33-18-6-5-14(9-17(18)26)30-23(32)16-11-28-10-15(21(16)31)12-1-3-13(25)4-2-12/h1-11H,(H2,27,29)(H,28,31)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYXPCKITKHFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657662 | |
| Record name | N-{4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide | |
CAS RN |
1174046-72-0 | |
| Record name | BMS-794833 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174046720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-794833 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAY8KVM4HU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




